molecular formula C41H44F5IN10O7 B12991780 N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide

Cat. No.: B12991780
M. Wt: 1010.7 g/mol
InChI Key: XIUWBGIKSXLESW-UHFFFAOYSA-N
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Description

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including difluoromethyl, benzo[d]imidazol, morpholino, triazin, piperazin, and benzamide moieties, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide involves multiple steps, including difluoromethylation, triazinylation, and piperazinylation. The reaction conditions typically require the use of specific reagents and catalysts to achieve high yields and purity. For instance, difluoromethylation can be achieved using difluorocarbene reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction parameters, such as temperature, pressure, and residence time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the difluoromethyl and triazinyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated benzo[d]imidazol derivatives, while substitution reactions can produce a variety of functionalized triazin and piperazin compounds.

Scientific Research Applications

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and triazinyl groups are believed to play a crucial role in its biological activity, potentially inhibiting key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylated Heterocycles: Compounds with similar difluoromethyl groups.

    Triazinyl Derivatives: Molecules containing triazinyl moieties.

    Piperazinyl Compounds: Structures with piperazinyl groups.

Uniqueness

N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

The compound N-(2-(2-(2-(3-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, particularly focusing on its antimicrobial, antitumor, and neurological effects.

Chemical Structure and Properties

The compound features a benzimidazole core with multiple substituents that enhance its biological properties. The difluoromethyl group and the morpholino triazine moiety contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study reported that certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against E. coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
15aE. coli6.25
15dStaphylococcus aureus12.5
16hCandida albicans6.25

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar benzimidazole derivatives have been evaluated for their ability to inhibit tumor cell proliferation. For example, compounds targeting the GABA-A receptor have shown promise in modulating cancer cell growth .

Case Study: GABA-A Receptor Modulation
A study identified several benzimidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor, which may influence tumor growth dynamics. These compounds demonstrated improved metabolic stability compared to traditional agents .

Neurological Effects

The modulation of neurotransmitter receptors is another area where the compound may exhibit activity. The interaction with GABA-A receptors has implications for treating neurological disorders such as anxiety and epilepsy. The structural modifications present in the compound may enhance its binding affinity and selectivity for specific receptor subtypes .

Table 2: Neurological Activity of Benzimidazole Derivatives

CompoundReceptor TargetEffect
9GABA-APositive Modulator
23GABA-AIncreased Stability

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Antimicrobial Studies : A series of new benzimidazole derivatives were synthesized and tested against various microbial strains, showing promising results in inhibiting bacterial growth .
  • Antiparasitic Activity : Certain derivatives demonstrated significant activity against protozoan parasites, indicating a broader spectrum of action beyond bacteria and fungi .
  • In Vivo Studies : Further investigations into animal models are necessary to validate the therapeutic potential of these compounds in clinical settings.

Properties

Molecular Formula

C41H44F5IN10O7

Molecular Weight

1010.7 g/mol

IUPAC Name

N-[2-[2-[2-[3-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide

InChI

InChI=1S/C41H44F5IN10O7/c42-28-7-6-27(35(34(28)44)48-30-8-5-26(47)25-29(30)43)38(59)53-64-24-23-63-22-21-62-20-19-60-16-9-33(58)54-10-12-55(13-11-54)39-50-40(56-14-17-61-18-15-56)52-41(51-39)57-32-4-2-1-3-31(32)49-37(57)36(45)46/h1-8,25,36,48H,9-24H2,(H,53,59)

InChI Key

XIUWBGIKSXLESW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)CCOCCOCCOCCONC(=O)C6=C(C(=C(C=C6)F)F)NC7=C(C=C(C=C7)I)F

Origin of Product

United States

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